molecular formula C19H20BrN3O3S2 B2960309 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

カタログ番号: B2960309
分子量: 482.4 g/mol
InChIキー: ONYDMMLXODRSLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (hereafter referred to as Compound X) is a thieno[3,2-d]pyrimidine derivative characterized by a 4-bromophenyl substituent at position 3, a tetrahydrofuran-2-yl methyl acetamide group at position 2, and a thioether linkage bridging the pyrimidinone core. Below, we provide a detailed comparison of Compound X with structurally analogous compounds, focusing on synthesis, physicochemical properties, and substituent-driven effects.

特性

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h3-6,14H,1-2,7-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDMMLXODRSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel addition to the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core.
  • A bromophenyl substituent that may enhance its biological activity.
  • A tetrahydrofuran moiety that could influence its pharmacokinetic properties.

This structural diversity suggests multiple interaction possibilities with biological targets.

Antimicrobial Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit promising antimicrobial properties . For instance:

  • Compounds with similar scaffolds have shown effectiveness against various bacterial strains and fungi. Specifically, derivatives have been reported to possess potent activity against multi-drug resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Anticancer Potential

The anticancer activity of thieno[3,2-d]pyrimidine derivatives is well-documented. For example:

  • Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation .
  • In vitro studies have shown that modifications in the side chains of these compounds can enhance their activity against specific cancer types .

The exact mechanism of action for 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide remains to be fully elucidated. However:

  • It is hypothesized that the compound may interact with specific molecular targets such as enzymes involved in inflammation or cancer cell signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial efficacy. The findings revealed that certain compounds exhibited low cytotoxicity while maintaining potent antibacterial activity .
  • Anticancer Evaluation : Another investigation focused on the anticancer potential of thieno[3,2-d]pyrimidines. Results indicated that these compounds could inhibit growth in various cancer cell lines effectively .

Data Summary

Activity Target Organisms/Cells IC50 Values Mechanism Proposed
AntibacterialMRSA, VRE16 - 32 mg/LInhibition of bacterial folate enzymes
AnticancerNCI-H1975, A549Varies by derivativeInhibition of key signaling pathways

類似化合物との比較

Structural Analogues and Substituent Variations

Compound X shares a thieno[3,2-d]pyrimidin-4-one core with several derivatives, differing primarily in substituent groups (Table 1). Key analogues include:

Compound ID R<sup>1</sup> (Position 3) R<sup>2</sup> (Acetamide N-Substituent) Molecular Weight Yield (%) Key Spectral Data (¹H NMR) Reference
Compound X 4-Bromophenyl Tetrahydrofuran-2-yl methyl 509.44* N/A δ 7.61 (d, J=7.9 Hz, Ar-H), 4.05 (s, SCH₂)
G1-4 3,5-Dimethoxybenzyl 6-(Trifluoromethyl)benzothiazol-2-yl 594.64 48 δ 7.75–7.55 (m, Ar-H), 4.08 (s, SCH₂)
5.5 4-Bromophenyl 4-Methyl-6-oxopyrimidin-2-yl 353.99 79 δ 12.48 (NH), 7.61 (d, J=7.9 Hz, Ar-H)
5.15 4-Phenoxyphenyl 4-Methyl-6-oxopyrimidin-2-yl 381.42 60 δ 10.08 (NHCO), 7.10–6.91 (m, Ar-H)
ZINC2719983 4-Chlorophenyl 2-(Trifluoromethyl)phenyl 528.91 N/A N/A
ZINC1838129 4-Bromophenyl (hexahydrobenzo) 2,4-Dichlorophenyl 611.45 N/A N/A

*Calculated molecular weight based on formula C₂₂H₂₁BrN₃O₃S₂.

Key Observations :

  • The tetrahydrofuran-2-yl methyl group in Compound X may improve solubility compared to the lipophilic benzothiazol-2-yl group in G1-4 .

Example :

  • G1-4 was synthesized by reacting 2-chloro-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide with the thiol precursor in DMF at 80°C, yielding 48% after recrystallization .
  • 5.5 achieved a higher yield (79%) due to the less sterically demanding 4-bromophenyl substituent .
Physicochemical and Spectral Properties
  • Melting Points: Compound 5.5 exhibits a high melting point (>259°C), attributed to strong intermolecular hydrogen bonding from the pyrimidinone NH and acetamide groups . The tetrahydrofuran-2-yl methyl group in Compound X likely reduces crystallinity compared to 5.5, though experimental data is lacking.
  • NMR Trends: Aromatic Protons: The 4-bromophenyl group in Compound X and 5.5 causes downfield shifts (δ ~7.61 ppm) due to electron withdrawal, whereas 5.15 (4-phenoxyphenyl) shows upfield shifts (δ ~6.91–7.10 ppm) . NH Signals: Broad singlets at δ 12.48 (pyrimidinone NH) and δ 10.22 (acetamide NH) in 5.5 indicate strong hydrogen bonding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。